2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
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Overview
Description
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science. This compound features a benzamide moiety substituted with a fluoro group and an imidazo[1,2-a]pyridine ring, making it a valuable scaffold for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been recognized as having a wide range of applications in medicinal chemistry . For instance, some imidazo[1,2-a]pyridines have been described as inhibitors of cholinesterase enzyme , which plays a crucial role in the symptomatic treatment of Alzheimer’s disease . Another study suggests that imidazo[1,2-a]pyridines can target Sterol 14-alpha demethylase (CYP51) protein from C. albicans .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have demonstrated good inhibitory activities against ache, bche, and lox .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods , which suggests that the synthesis and action of these compounds can be influenced by environmental factors.
Biochemical Analysis
Cellular Effects
The cellular effects of 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide are currently unknown. Related compounds have shown to have significant effects on cells. For instance, a similar compound, OX14, has been found to inhibit bone resorption in both Sprague Dawley rats and C57BL/6J mice .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. Related compounds have shown to have significant effects over time. For instance, OX14, a similar compound, has been found to have lower short-term skeletal uptake and retention when injected into growing Sprague Dawley rats .
Dosage Effects in Animal Models
A similar compound, OX14, has been found to inhibit bone resorption in both Sprague Dawley rats and C57BL/6J mice, with an antiresorptive potency equivalent to or greater than the comparator bisphosphonates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-fluorobenzoyl chloride with 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The fluoro group in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials and sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar structure but lacking the fluoro and benzamide substituents.
2-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide: A similar compound with a chloro group instead of a fluoro group.
2-methyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide: A derivative with a methyl group instead of a fluoro group.
Uniqueness
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-14-6-2-1-5-13(14)16(21)18-9-8-12-11-20-10-4-3-7-15(20)19-12/h1-7,10-11H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCKIIUMKQETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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